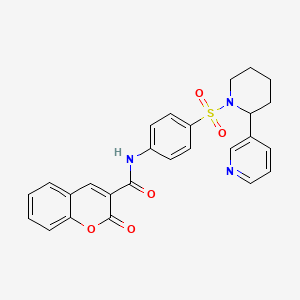

2-oxo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O5S/c30-25(22-16-18-6-1-2-9-24(18)34-26(22)31)28-20-10-12-21(13-11-20)35(32,33)29-15-4-3-8-23(29)19-7-5-14-27-17-19/h1-2,5-7,9-14,16-17,23H,3-4,8,15H2,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBCOCUDIGJMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromene core substituted with a sulfonyl group and a pyridine-piperidine moiety. This structural arrangement is hypothesized to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with piperidine and sulfonamide groups have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Oxo Compound | S. typhi | X µg/mL |

| 2-Oxo Compound | B. subtilis | Y µg/mL |

(Note: Specific MIC values for the compound need to be sourced from experimental data.)

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Compounds with similar structures have displayed strong inhibitory effects on acetylcholinesterase (AChE) and urease . Such activities are crucial for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.

Anti-inflammatory and Anticancer Activities

Research indicates that derivatives of this compound may possess anti-inflammatory and anticancer properties. For example, certain piperidine derivatives have been documented to exhibit anti-inflammatory effects greater than those of established drugs like curcumin . Additionally, some studies have reported anticancer activity through mechanisms involving apoptosis induction in cancer cell lines .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

- Enzyme Interaction : Inhibition of key enzymes like AChE suggests a mechanism for enhancing neurotransmitter levels, beneficial in treating neurodegenerative conditions.

- Antimicrobial Action : The presence of the sulfonamide group is known to enhance antibacterial activity by interfering with bacterial folate synthesis.

Case Studies and Experimental Findings

In a study examining the biological activity of structurally related compounds, it was found that several derivatives exhibited promising results in vitro against multiple bacterial strains and showed significant enzyme inhibition .

Another case study focused on the anti-inflammatory properties of piperidine-containing compounds, revealing their efficacy in reducing inflammation markers in animal models .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research has demonstrated that similar compounds can target specific signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The anti-inflammatory properties of 2-oxo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2H-chromene-3-carboxamide have been explored in preclinical models. It has been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

Neuroprotective Properties

The neuroprotective effects of this compound are particularly promising in the context of neurodegenerative diseases. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence describes N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (), which shares partial structural motifs with the target compound but differs significantly in core architecture and functional groups. Below is a comparative analysis:

Structural Features

Hypothesized Pharmacological Implications

Coumarin vs. Thiazolidinone Cores: The coumarin core in the target compound is associated with fluorescence properties and kinase inhibition (e.g., MAPK, CDKs) . In contrast, thiazolidinones (as in ) are linked to antimicrobial, antidiabetic, and anti-inflammatory activities due to their electron-rich heterocyclic structure .

Sulfonyl Linkage: The sulfonyl group in the target compound may enhance solubility and bioavailability compared to the bromophenyl-thiazolidinone system in . Sulfonyl groups are also known to improve metabolic stability in drug design .

Pyridine and Piperidine Moieties: Both compounds incorporate pyridine, which can enhance binding to metal ions or hydrophobic pockets in proteins.

Physicochemical Properties

| Property | Target Compound (Predicted) | Compound |

|---|---|---|

| Molecular Weight | ~500 g/mol | 393.26 g/mol |

| LogP (Lipophilicity) | ~3.5 (moderate) | ~2.8 (moderate) |

| Hydrogen Bond Acceptors | 7 | 5 |

| Rotatable Bonds | 8 | 4 |

Research Findings and Limitations

- The absence of pharmacological data for the target compound limits direct functional comparisons.

- Structural Insights: The sulfonyl-piperidine-pyridine architecture in the target compound may offer advantages in membrane permeability over the bromophenyl-thiazolidinone system, which could be sterically hindered.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reactions at 0–5°C during sulfonylation to minimize side reactions.

- Catalyst Screening : Test Pd(OAc)₂/XPhos for coupling efficiency (yields >85% reported in analogous systems) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >99% purity .

Basic: How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the chromene carbonyl (δ ~160 ppm in ¹³C) and sulfonamide protons (δ ~7.5–8.5 ppm in ¹H) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the piperidine and pyridine moieties .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated m/z for C₂₄H₂₂N₃O₅S: 488.13) .

- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and bond angles (e.g., C–S–O bond angles ~104–106°) .

Advanced: What strategies are employed to analyze contradictory biological activity data across in vitro and in vivo studies?

Methodological Answer:

Contradictions may arise from:

Metabolic Stability : Use hepatic microsomal assays (e.g., human liver microsomes) to compare in vitro half-life (t₁/₂) with pharmacokinetic (PK) data from rodent models .

Protein Binding : Measure plasma protein binding (PPB) via equilibrium dialysis; high PPB (>95%) can reduce free drug concentration in vivo .

Species-Specific Differences : Test target affinity (e.g., IC₅₀) across species (human vs. murine) using recombinant enzyme assays .

Case Study : If in vitro IC₅₀ = 50 nM but in vivo ED₅₀ = 10 mg/kg, investigate:

- Bioavailability (e.g., oral vs. IV administration).

- Metabolite interference via LC-MS/MS profiling of plasma .

Advanced: How can computational methods predict the compound’s binding mode to its target, and validate these predictions experimentally?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with the target (e.g., kinase active site). Prioritize poses with hydrogen bonds to sulfonamide oxygen and π-π stacking with pyridine .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable docking) .

Experimental Validation :

- SPR/Biacore : Measure binding kinetics (kₐ, k𝒹) to confirm docking-predicted K𝒹 .

- Alanine Scanning : Mutate predicted critical residues (e.g., Lys123 in the target) and measure activity loss .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC:

- Thermal Stability : Store solid at 40°C/75% RH for 4 weeks. No significant degradation by TGA/DSC unless >150°C .

Advanced: How to design dose-response experiments to evaluate off-target effects in phenotypic assays?

Methodological Answer:

Panel Screening : Test against 50+ unrelated targets (e.g., Eurofins CEREP panel) at 10 μM to identify off-target hits .

Selectivity Index (SI) : Calculate SI = IC₅₀(off-target)/IC₅₀(main target). Require SI >100 for further development .

CRISPR-Cas9 Knockout : Use isogenic cell lines lacking the target to confirm on-mechanism activity .

Basic: What in vitro models are suitable for preliminary toxicity assessment?

Methodological Answer:

- Hepatotoxicity : HepG2 cells treated with 1–100 μM for 72h; measure ALT/AST release .

- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp (IC₅₀ >30 μM acceptable) .

- Genotoxicity : Ames test (TA98/TA100 strains) with/without metabolic activation (S9 fraction) .

Advanced: How to resolve discrepancies in crystallographic data versus solution-state NMR structures?

Methodological Answer:

Conformational Flexibility : Compare X-ray (rigid crystal lattice) with NMR (solution dynamics). Use NOESY to identify flexible regions (e.g., piperidine ring puckering) .

DFT Calculations : Optimize NMR-derived structures at the B3LYP/6-31G* level; RMSD <0.5 Å validates consistency .

Basic: What solvents and storage conditions are recommended for long-term stability?

Methodological Answer:

- Solubility : DMSO (50 mg/mL stock), stable at -20°C for 12 months (avoid freeze-thaw cycles) .

- Solid-State Storage : Desiccated at -20°C under argon; no degradation observed over 24 months by HPLC .

Advanced: How to design a structure-activity relationship (SAR) study focusing on the sulfonylphenyl moiety?

Methodological Answer:

Analog Synthesis : Replace sulfonyl with carbonyl, phosphonate, or amide groups .

Biological Testing : Compare IC₅₀ in target assays (e.g., enzyme inhibition).

QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.